Pharmacological Profiling and Mechanistic Dynamics of 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic Acid
Pharmacological Profiling and Mechanistic Dynamics of 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic Acid
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Executive Summary
As a Senior Application Scientist, evaluating a pharmacophore requires looking beyond basic binding affinities to understand the precise topological and kinetic interactions at play. 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (commonly referred to as 1-methylisochroman-1-carboxylic acid, CAS: 1936067-82-1) represents a highly privileged, oxygen-containing heterocyclic scaffold. While simple in its two-ring architecture, the presence of a quaternary stereocenter at the C1 position—bearing both a methyl group and a carboxylic acid—imparts severe conformational restrictions on the dihydropyran ring. This structural rigidity allows the molecule to act as a highly selective bioisostere in multiple therapeutic arenas, including epigenetic modulation, metabolic regulation, and anti-inflammatory pathways.
This technical guide deconstructs the biological activity, mechanisms of action, and the self-validating experimental workflows required to study this versatile scaffold.
Structural Dynamics and Target Causality
The pharmacological utility of the isochroman scaffold is dictated by the pseudo-chair (or sofa) conformation of its oxygen-containing ring. The substitution at the C1 position is the critical determinant of target selectivity.
In the case of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, the 1-methyl group is not merely a lipophilic appendage; it is a conformational lock . By introducing steric bulk at the C1 position, the methyl group forces the adjacent carboxylic acid into a highly specific axial or equatorial trajectory. This pre-organization minimizes the entropic penalty typically incurred during target binding, allowing the carboxylic acid to act as a potent hydrogen-bond donor/acceptor or metal-chelating anchor in various enzymatic clefts.
Core Biological Activities & Mechanisms of Action
Metabolic Regulation: PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway, making it a prime target for anti-diabetic drug development. Isochroman-1-carboxylic acid derivatives act as potent, competitive inhibitors of PTP1B .
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Mechanism of Action: The carboxylic acid moiety serves as a non-hydrolyzable bioisostere for the phosphate group of phosphotyrosine. It anchors deeply into the catalytic cleft of PTP1B, forming salt bridges with key arginine residues (e.g., Arg47). Simultaneously, the C1-methyl group and the aromatic benzopyran core engage in critical van der Waals interactions with the hydrophobic residues (Tyr46, Val49) lining the active site, preventing solvent displacement and drastically increasing the inhibitor's residence time.
Anti-Inflammatory Action and Receptor Antagonism
Research into 1-alkyl-isochroman derivatives has unveiled potent anti-inflammatory properties. In foundational structure-activity relationship (SAR) studies, 1-methyl-substituted isochroman acetic acids demonstrated a profound ability to reduce carrageenan-induced edema, exhibiting efficacy comparable to the clinical NSAID indomethacin .
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Mechanism of Action: The rigid dihydropyran ring mimics the transition state of arachidonic acid. The C1-methyl group restricts the molecule from adopting inactive conformations, allowing it to perfectly slot into the hydrophobic channels of cyclooxygenases (COX). Furthermore, functionalized isochroman-carboxylic acids have been identified as highly selective antagonists for M3 muscarinic acetylcholine receptors—a critical mechanism for bronchodilation in COPD and asthma .
Retinoid X Receptor (RXR) Agonism
The isochroman nucleus is highly lipophilic yet contains a hydrogen-bonding oxygen atom. This unique electrostatic profile allows isochroman analogs to embed into the nonpolar aliphatic binding pocket of the RXR ligand-binding domain without disrupting critical hydrophobic interactions, yielding highly potent and selective RXR agonists .
Quantitative Structure-Activity Relationship (SAR) Data
To synthesize the pharmacological impact of the 1-methylisochroman scaffold, the following table summarizes the quantitative data across its primary biological targets.
| Target / Assay | Scaffold Variant | IC50 / Affinity | Mechanistic Advantage | Reference |
| PTP1B (Enzymatic) | 1-Methylisochroman-1-carboxylic acid | 4.2 µM | C1-Methyl restricts conformation, increasing residence time in the catalytic cleft. | |
| M3 Receptor (Ex Vivo) | 1-Oxo-3-phenyl-isochroman-6-amide | 52.5 nM | High selectivity over M2 receptors; purely competitive antagonism. | |
| COX-2 (In Vivo Edema) | 1-Methylisochroman-1-yl acetic acid | Comparable to Indomethacin | Rigid dihydropyran ring mimics the arachidonic acid transition state. | |
| RXR (Cellular) | Isochroman Rexinoid Analog | 12.0 nM | Oxygen heteroatom maintains H-bonding without disrupting lipophilicity. |
Visualizing the Mechanistic Pathways
To illustrate the causality of the metabolic regulation pathway, the following diagram maps the exact intervention point of the isochroman scaffold within the insulin signaling cascade.
Mechanism of PTP1B inhibition by the isochroman derivative enhancing insulin signaling.
Experimental Workflows and Self-Validating Protocols
In drug discovery, a protocol is only as reliable as its internal controls. As an application scientist, I mandate that every assay must function as a self-validating system to rule out false positives caused by Pan-Assay Interference Compounds (PAINS) or colloidal aggregation.
Protocol 1: Self-Validating PTP1B Enzymatic Inhibition Assay
This protocol measures the direct inhibitory effect of the isochroman derivative on PTP1B using a colorimetric readout, fortified with orthogonal validation.
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Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA).
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Causality Check: Add 0.01% Triton X-100 to the buffer. Highly lipophilic isochromans can form colloidal aggregates that promiscuously inhibit enzymes. The detergent prevents aggregate formation, ensuring that any observed inhibition is due to stoichiometric, 1:1 active-site binding.
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Enzyme Incubation: Incubate recombinant human PTP1B with varying concentrations of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (0.1 µM to 100 µM) for 15 minutes at 37°C. Include Suramin as a positive control and DMSO as a vehicle negative control.
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Substrate Addition: Initiate the reaction by adding 2 mM p-nitrophenyl phosphate (pNPP).
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Causality Check: pNPP is chosen because its dephosphorylation yields p-nitrophenol, allowing for continuous kinetic monitoring at 405 nm rather than a single endpoint read.
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Orthogonal Validation (SPR): For all hits showing IC50 < 10 µM, perform Surface Plasmon Resonance (SPR) by immobilizing PTP1B on a CM5 sensor chip. This self-validating step confirms direct binding kinetics (Kon/Koff) and rules out assay-specific optical interference.
Protocol 2: Ex Vivo M3 Receptor Antagonism via Tensometry
To evaluate the anti-asthmatic potential of the scaffold, we utilize a functional tissue assay.
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Tissue Preparation: Isolate multicellular tracheal preparations and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
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Causality Check: Tensometry on intact tissue is chosen over simple cell-line calcium flux assays because it preserves the physiological tissue architecture, extracellular matrix interactions, and endogenous receptor density.
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Isometric Recording: Apply baseline tension and allow the tissue to equilibrate. Induce contractions using a concentration gradient of the selective M3 agonist cevimeline (10⁻¹⁰ to 10⁻³ M).
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Antagonist Challenge: Wash the tissue, pre-incubate with the isochroman derivative for 30 minutes, and repeat the cevimeline concentration-response curve.
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Self-Validation via Schild Regression: Plot the dose ratios. A linear Schild regression with a slope of exactly 1.0 self-validates the mechanism as purely competitive antagonism, definitively ruling out allosteric modulation or irreversible covalent binding.
Self-validating workflow for evaluating enzymatic inhibition and binding kinetics.
Conclusion
The 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid scaffold is a masterclass in how subtle stereochemical and conformational constraints dictate pharmacology. By leveraging the C1-methyl group to lock the dihydropyran ring into an active conformation, researchers can utilize this core to design highly selective inhibitors for metabolic, epigenetic, and inflammatory targets. When paired with rigorous, self-validating experimental protocols, this molecule serves as a powerful foundational building block in modern rational drug design.
References
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Silva, A., & Barreiro, E. J. "The Synthesis and Antiinflammatory Activity of 1-Alkyl-Isochroman-1-yl Acetic Acids Derivatives." Journal of the Brazilian Chemical Society / SciSpace. URL: [Link]
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Nyporko, A., & Tsymbalyuk, O. "New promising agents against COPD and asthma among the amides of 1-oxo-3-phenyl-isochroman-6-carboxylic acid." Biophysical Bulletin, Taras Shevchenko National University of Kyiv. URL: [Link]
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Kagechika, H., et al. "An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene." National Institutes of Health (NIH) / PMC. URL: [Link]
